molecular formula C7H2ClF3N2O4 B3043727 3-Chloro-2,6-dinitrobenzotrifluoride CAS No. 914636-07-0

3-Chloro-2,6-dinitrobenzotrifluoride

Cat. No. B3043727
CAS RN: 914636-07-0
M. Wt: 270.55 g/mol
InChI Key: FAFVUUKOJIVNBX-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dinitrobenzotrifluoride is a chemical compound with the molecular formula C7H2ClF3N2O4 and a molecular weight of 270.55 . It is used as a chemical intermediate in the synthesis of various products .


Synthesis Analysis

The synthesis of similar compounds involves the replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulfur compound . The catalyst used in the process preferably comprises a Friedel-Crafts type of catalyst and a divalent sulfur compound .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,6-dinitrobenzotrifluoride is represented by the formula ClC6H2(NO2)2CF3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-2,6-dinitrobenzotrifluoride:

Analytical Chemistry

3-Chloro-2,6-dinitrobenzotrifluoride: is used in analytical chemistry for the derivatization of amino acids. This compound enhances the detection sensitivity and selectivity of amino acids in complex biological samples when analyzed using techniques like ultrahigh-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) . This application is crucial for metabolic studies and the evaluation of food and pharmaceutical compositions.

Organic Synthesis

In organic synthesis, 3-Chloro-2,6-dinitrobenzotrifluoride serves as a building block for the synthesis of more complex organic molecules. Its unique chemical structure, featuring both nitro and chloro substituents, makes it a versatile intermediate in the preparation of various pharmaceuticals, agrochemicals, and dyes .

Material Science

This compound is also utilized in material science for the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This makes it valuable in the production of high-performance polymers and composites used in aerospace and automotive industries .

Environmental Chemistry

3-Chloro-2,6-dinitrobenzotrifluoride: is employed in environmental chemistry for the detection and quantification of pollutants. Its derivatization properties are used to improve the sensitivity of analytical methods for monitoring environmental contaminants, such as pesticides and industrial chemicals, in water and soil samples .

Pharmaceutical Research

In pharmaceutical research, this compound is used as a reagent for the synthesis of potential drug candidates. Its ability to introduce specific functional groups into molecules makes it a valuable tool in medicinal chemistry for the development of new therapeutic agents .

Biochemical Studies

3-Chloro-2,6-dinitrobenzotrifluoride: is used in biochemical studies to modify proteins and peptides. This modification can help in studying protein structure and function, as well as in the development of protein-based drugs. The compound’s reactivity with amino acid residues allows for targeted modifications that are essential for biochemical research .

Agricultural Chemistry

In agricultural chemistry, this compound is used in the synthesis of agrochemicals, including herbicides and insecticides. Its chemical properties enable the creation of compounds that are effective in pest control while being environmentally friendly .

Industrial Applications

Lastly, 3-Chloro-2,6-dinitrobenzotrifluoride finds applications in various industrial processes. It is used as an intermediate in the manufacture of specialty chemicals and as a stabilizer in the production of certain types of plastics and resins .

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Safety and Hazards

The safety data sheet for similar compounds indicates that they are hazardous, with risks including acute toxicity, skin irritation, eye irritation, and specific target organ toxicity . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

properties

IUPAC Name

1-chloro-2,4-dinitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2O4/c8-3-1-2-4(12(14)15)5(7(9,10)11)6(3)13(16)17/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFVUUKOJIVNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-dinitrobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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